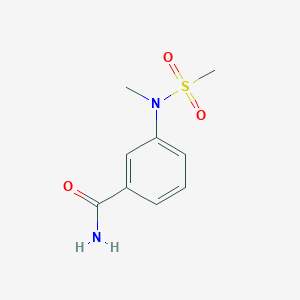

3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Description

3-(N-Methylmethanesulfonamido)benzamide is a benzamide derivative featuring a methanesulfonamido group substituted at the 3-position of the benzene ring. This compound belongs to the sulfonamide class, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name |

3-[methyl(methylsulfonyl)amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-11(15(2,13)14)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSGGIFCSBJJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC(=C1)C(=O)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves the reaction of benzamide with methylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides. These products have various applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is used in biochemical studies to investigate enzyme interactions and protein modifications.

Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 3-(N-Methylmethanesulfonamido)benzamide, emphasizing differences in substituents, biological activities, and physicochemical properties:

| Compound Name | Structural Features | Biological Activity | Key Differences | Reference |

|---|---|---|---|---|

| N-(3-(Methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide | Benzamide core with methylsulfonamido and 4-methylthiazolylmethoxy groups | Antibacterial, anticancer | Addition of thiazole-methoxy group enhances target specificity for kinase inhibition. | |

| N-(3-Methoxyphenyl)-3-methylbenzenesulfonamide | Methoxy group at meta position, methylbenzenesulfonamide | Anti-inflammatory | Meta-methoxy substitution improves solubility but reduces steric hindrance compared to ortho/para analogs. | |

| N-(5-chloro-1,3-thiazol-2-yl)-2-(methylsulfonamido)benzamide | Chlorothiazole and methylsulfonamido groups | Antibacterial | Chlorine substitution increases electrophilicity, enhancing bacterial enzyme inhibition. | |

| Ethyl 2-methyl-5-[N-(4-methylbenzenesulfonyl)benzamido]-1-benzofuran-3-carboxylate | Benzofuran core with sulfonamide and ester groups | Enzyme inhibition (e.g., COX-2) | Benzofuran scaffold introduces planar rigidity, favoring π-π interactions with hydrophobic enzyme pockets. | |

| Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro | Amino alcohol, nitro, and isobutyl groups | Antiviral, antidiabetic | Amino alcohol and nitro groups enable hydrogen bonding with viral proteases or glucose transporters. |

Key Insights from Structural Comparisons:

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups : Compounds with chlorine (Cl) or trifluoromethyl (CF₃) substitutions (e.g., ) exhibit enhanced antibacterial activity due to increased electrophilicity and target binding .

- Heterocyclic Additions : Thiazole or benzofuran moieties (e.g., ) improve target specificity by engaging in π-stacking or hydrogen bonding with enzymes like kinases or cyclooxygenases.

Solubility and Permeability :

- Methoxy Groups : Meta-substituted methoxy groups () enhance aqueous solubility compared to ortho or para positions, which may reduce bioavailability due to steric hindrance.

- Alkyl Chains : N-methylation (as in the target compound) balances lipophilicity and solubility, a feature shared with N-(2-methylpropyl) analogs in .

Therapeutic Potential: Anticancer Activity: Thiazole-containing analogs () show promise in targeting cancer cell proliferation via kinase inhibition. Anti-Inflammatory Applications: Sulfonamide derivatives with methylbenzenesulfonamide groups () inhibit NLRP3 inflammasomes, a pathway implicated in chronic inflammation.

Unique Advantages of this compound

While direct data on this compound is sparse, its structure suggests distinct advantages:

- Metabolic Stability : The N-methyl group on the sulfonamide may reduce oxidative dealkylation, extending half-life compared to unmethylated analogs.

- Versatile Binding : The benzamide core allows for modular functionalization, enabling optimization for specific targets (e.g., adding fluorine for enhanced binding to hydrophobic enzyme pockets, as seen in ).

Future Research Directions

- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., introducing fluorine or heterocycles) to optimize potency and selectivity.

- Target Validation : Screening against biological targets such as NLRP3 () or Smyd3 () to elucidate mechanisms.

- Pharmacokinetic Profiling : Assessing bioavailability and toxicity in preclinical models, leveraging insights from analogs in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(N-Methylmethanesulfonamido)benzamide, and how can reaction conditions be optimized for academic-scale production?

- Methodology : The compound can be synthesized via sulfonylation of 3-aminobenzamide with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM). Optimization involves adjusting stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), reaction temperature (0–5°C to minimize side reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC; Rf ~0.3 in 3:7 ethyl acetate/hexane). Yield improvements (from ~37% to >60%) are achievable by extending reaction times (12–24 hours) under nitrogen atmosphere .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Identify methanesulfonyl (δ ~3.1 ppm for CH₃) and benzamide (δ ~7.5–8.1 ppm for aromatic protons) groups. Confirm absence of unreacted amine (δ ~5.5 ppm for NH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 258.0642 (C₉H₁₂N₂O₃S) with <2 ppm error .

- Purity Analysis : Use reverse-phase HPLC (C18 column, 70:30 water/acetonitrile, 1 mL/min) to achieve >95% purity .

Advanced Research Questions

Q. How can researchers identify the molecular targets of this compound in cellular pathways?

- Experimental Design :

- Target Fishing : Employ affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blot or LC-MS/MS .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to suspected targets (e.g., carbonic anhydrase isoforms) with immobilized enzyme and compound concentrations (1 nM–10 µM) .

- Data Interpretation : Cross-reference SPR results with enzyme inhibition assays (e.g., stopped-flow CO₂ hydration for carbonic anhydrase) to confirm functional relevance .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) for this compound?

- Root Cause Analysis :

- Assay Conditions : Compare buffer pH (activity drops at pH <7 due to sulfonamide protonation) and salt concentrations across studies .

- Cellular Models : Evaluate differences in cell permeability (logP ~1.2) using Caco-2 monolayers or PAMPA assays .

- Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 150 mM NaCl) with positive controls (e.g., acetazolamide for carbonic anhydrase) .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?

- SAR Workflow :

- Analog Synthesis : Modify substituents on the benzamide ring (e.g., electron-withdrawing groups at para-position) to assess impact on target binding .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) against crystallographic structures of targets (e.g., NLRP3 inflammasome, PDB: 6NPY) to predict binding modes .

- Data Integration : Correlate computed binding energies (ΔG) with experimental IC₅₀ values to refine pharmacophore models .

Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound in inflammatory diseases?

- In Vitro :

- NLRP3 Inflammasome Inhibition : Measure IL-1β secretion in LPS-primed THP-1 cells using ELISA (IC₅₀ ≤10 µM indicates potency) .

- In Vivo :

- Mouse Colitis Model : Administer compound (10–50 mg/kg/day orally) and assess colon inflammation via histopathology and cytokine profiling .

- Safety Profiling : Conduct Ames test and hepatic microsomal stability assays to prioritize lead candidates .

Data Analysis and Interpretation

Q. How can researchers address low reproducibility in enzyme inhibition assays involving this compound?

- Troubleshooting Steps :

- Enzyme Source : Use recombinant human isoforms (e.g., CA-II vs. CA-IX) to avoid interspecies variability .

- Substrate Interference : Pre-incubate compound with enzyme (10 min at 25°C) to ensure binding equilibrium before adding substrate .

Q. What computational tools are recommended for predicting the metabolic stability of this compound?

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 (CYP) metabolism sites and half-life (t½). Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.